N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a methoxyphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the oxadiazole intermediate with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with different nucleophiles replacing the bromine atom.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
- N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
- N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity and specificity compared to its chlorinated, fluorinated, or methylated analogs.
Properties
Molecular Formula |
C17H14BrN3O4 |
---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H14BrN3O4/c1-23-13-4-2-3-5-14(13)24-10-15(22)19-17-16(20-25-21-17)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,21,22) |
InChI Key |
PLXNEPOKGRMONW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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